molecular formula C14H19NO3 B4302513 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

Cat. No. B4302513
M. Wt: 249.30 g/mol
InChI Key: MWGBNSPGDQBGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one, also known as HT-2, is a naturally occurring mycotoxin produced by several species of Fusarium fungi. HT-2 has been found in various food and feed commodities and is considered a potent cytotoxic agent. The purpose of

Mechanism of Action

The exact mechanism of action of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one induces apoptosis through the activation of caspases, which are enzymes involved in programmed cell death. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one also causes oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been found to have various biochemical and physiological effects on different organs and systems in the body. It has been shown to cause liver damage, kidney damage, and lung damage in animals. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has also been found to affect the immune system, causing immunosuppression and increasing susceptibility to infections.

Advantages and Limitations for Lab Experiments

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is a potent cytotoxic agent that can be used in various lab experiments to study the effects of apoptosis, oxidative stress, and inflammation on cells. However, the use of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one in lab experiments is limited by its toxicity and potential harm to researchers. Proper safety measures and protocols must be followed when handling 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one.

Future Directions

There are several future directions for the study of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one. One area of research is the development of new methods for synthesizing 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one with higher purity and yield. Another area of research is the identification of new targets and pathways affected by 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one. Additionally, the use of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one as a potential therapeutic agent for cancer and other diseases is an area of interest. Finally, the development of new methods for detecting and quantifying 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one in food and feed commodities is important for ensuring food safety and reducing human exposure to this mycotoxin.
Conclusion
In conclusion, 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is a potent mycotoxin that has been extensively studied for its toxicological effects on humans and animals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one have been discussed in this paper. Further research is needed to fully understand the effects of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one and to develop new methods for detecting and mitigating its presence in food and feed commodities.

Scientific Research Applications

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been extensively studied for its toxicological effects on humans and animals. It has been found to induce apoptosis in various cell lines, including liver, kidney, and lung cells. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has also been shown to cause oxidative stress, DNA damage, and inflammation in cells. In addition, 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been found to be a potent immunosuppressive agent.

properties

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-13(10-9-11-7-5-4-6-8-11)14(2,17)15(3)12(16)18-13/h4-8,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBNSPGDQBGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

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